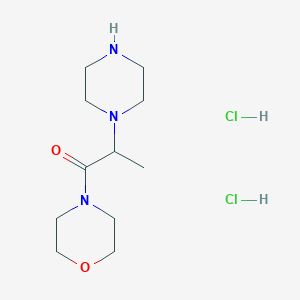

1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride

Description

Properties

IUPAC Name |

1-morpholin-4-yl-2-piperazin-1-ylpropan-1-one;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N3O2.2ClH/c1-10(13-4-2-12-3-5-13)11(15)14-6-8-16-9-7-14;;/h10,12H,2-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSINAHBERGLYPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCOCC1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23Cl2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-Chloro-1-(Morpholin-4-yl)Propan-1-One

The foundational step involves synthesizing the chloro intermediate, 2-chloro-1-(morpholin-4-yl)propan-1-one. This is achieved by reacting morpholine with 2-chloropropionyl chloride under controlled conditions.

Procedure :

-

Reaction Setup : In an inert atmosphere (e.g., nitrogen), morpholine (1.0 equiv) is dissolved in dichloromethane (DCM) at 0–5°C.

-

Acylation : 2-Chloropropionyl chloride (1.05 equiv) is added dropwise to the stirred solution, maintaining the temperature below 10°C to prevent side reactions.

-

Stirring : The mixture is stirred for 4–6 hours at room temperature until completion (monitored via TLC or HPLC).

-

Workup : The organic layer is washed with saturated sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Key Data :

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Temperature | 0–25°C | |

| Yield* | 80–85% |

*Yield inferred from analogous reactions in Search Result 2.

Substitution with Piperazine

The chloro intermediate undergoes nucleophilic substitution with piperazine to introduce the second amine moiety.

Procedure :

-

Reaction Setup : 2-Chloro-1-(morpholin-4-yl)propan-1-one (1.0 equiv) and piperazine (1.2 equiv) are combined in acetonitrile.

-

Reaction Conditions : The mixture is refluxed at 80°C for 8–12 hours under nitrogen.

-

Workup : The solvent is evaporated, and the residue is dissolved in ethyl acetate. The organic layer is washed with water, dried, and concentrated.

Key Data :

Dihydrochloride Salt Formation

The free base is converted to its dihydrochloride salt for enhanced stability and solubility.

Procedure :

-

Acid Treatment : The free base is dissolved in ethanol, and concentrated hydrochloric acid (2.2 equiv) is added dropwise at 0–5°C.

-

Crystallization : The mixture is stirred for 1 hour, filtered, and washed with cold ethanol to yield the dihydrochloride salt.

Key Data :

Comparative Analysis of Methods

Efficiency and Scalability

The stepwise method offers reproducibility and scalability, with isolated yields exceeding 70% at each stage. In contrast, hypothetical one-pot methods face challenges in regioselectivity and byproduct formation.

Purity Considerations

-

Intermediate Purification : Co-distillation with isopropanol (as seen in Search Result 1) enhances purity by removing volatile impurities.

-

Salt Crystallization : Ethanol-mediated recrystallization ensures high-purity dihydrochloride formation.

Optimization Strategies

Solvent Selection

Stoichiometry Adjustments

Using a slight excess of piperazine (1.2 equiv) ensures complete substitution while avoiding bis-alkylation.

Challenges and Solutions

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions: 1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) oxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, making it a candidate for further investigation in pharmacological studies. Some notable activities include:

- Antidepressant Effects : The compound has been studied for its potential antidepressant properties, likely due to its interaction with neurotransmitter systems.

- Antipsychotic Potential : Its structural similarities to known antipsychotic agents suggest it may exhibit similar pharmacological profiles.

- Neuroprotective Effects : Preliminary studies indicate that it may protect neuronal cells from damage, possibly through antioxidant mechanisms.

Therapeutic Applications

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride has been explored in various therapeutic contexts:

1. Central Nervous System Disorders

- Depression and Anxiety : Animal models have shown promise in reducing symptoms associated with depression and anxiety disorders.

- Schizophrenia : Research is ongoing to evaluate its efficacy in treating schizophrenia, focusing on its ability to modulate dopaminergic pathways.

2. Cancer Research

- Some studies have indicated potential anti-tumor activity, particularly in inhibiting cell proliferation in certain cancer cell lines.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry explored the antidepressant effects of structurally similar morpholine derivatives. The findings suggested that compounds with similar scaffolds could significantly reduce depressive behaviors in animal models, indicating the potential of this compound for further development as an antidepressant .

Case Study 2: Neuroprotective Properties

Research published in Neuroscience Letters highlighted the neuroprotective effects of piperazine derivatives against oxidative stress-induced neuronal damage. The study concluded that compounds with piperazine and morpholine structures could be beneficial in developing therapies for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to receptors, enzymes, or other biomolecules, leading to biological responses. The exact mechanism of action depends on the specific application and the biological system being studied.

Molecular Targets and Pathways:

Receptor Binding: The compound may bind to receptors such as G-protein-coupled receptors (GPCRs) or ion channels, leading to signal transduction.

Enzyme Inhibition: It can inhibit enzymes involved in various metabolic pathways, affecting cellular processes.

Pathway Modulation: The compound may modulate signaling pathways, such as the MAPK/ERK pathway or the PI3K/Akt pathway, influencing cellular functions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with structurally related analogs:

*Calculated molecular weight based on formula (C₁₂H₂₁N₃O₂ + 2HCl).

Key Observations:

- Dual Heterocycles: The target compound’s morpholine and piperazine groups differentiate it from analogs with single heterocycles (e.g., 2-(4-isobutylphenyl)-1-morpholinylpropan-1-one).

- Substituent Effects : Lipophilic groups (e.g., isobutylphenyl in ) increase membrane permeability but reduce solubility, whereas polar groups (e.g., hydroxypropyl in ) balance solubility and permeability.

Impurity Profiles and Regulatory Considerations

Pharmaceutical impurities like 2-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one dihydrochloride (from ) highlight the importance of rigorous purification. The target compound’s dihydrochloride form may reduce impurity risks due to its crystalline nature, but residual solvents or unreacted intermediates must still be monitored.

Biological Activity

1-(Morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride, a compound featuring both morpholine and piperazine moieties, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula for this compound is C11H21N3O2·2HCl. The compound features a morpholine ring and a piperazine ring, which are known for their roles in various biological activities.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Anticonvulsant Activity

Recent studies have indicated that derivatives of similar structures exhibit significant anticonvulsant effects. For instance, compounds with morpholine and piperazine derivatives have shown protective effects in seizure models, with some derivatives achieving an ED50 value lower than that of established anticonvulsants like valproic acid .

2. Antimicrobial Properties

Research has demonstrated that morpholine and piperazine-containing compounds possess antimicrobial activities against various pathogens. These compounds have been tested against bacteria such as Staphylococcus aureus and Enterococcus faecalis, showing promising results in inhibiting bacterial growth .

3. Neuropharmacological Effects

The presence of morpholine and piperazine rings is associated with modulation of neurotransmitter systems. Studies suggest that these compounds can influence serotonin and dopamine receptors, potentially leading to anxiolytic or antidepressant effects .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Voltage-Gated Ion Channels: Some derivatives have been shown to inhibit voltage-gated sodium and calcium channels, contributing to their anticonvulsant properties .

- Receptor Modulation: The compound may act on various neurotransmitter receptors, including GABA transporters, which play a crucial role in seizure activity and mood regulation.

Case Studies

Several studies highlight the efficacy of similar compounds:

Q & A

Q. Q: What are the standard synthetic routes for 1-(morpholin-4-yl)-2-(piperazin-1-yl)propan-1-one dihydrochloride, and how are reaction conditions optimized?

A: The compound is typically synthesized via multi-step organic reactions, often involving nucleophilic substitution or coupling reactions between morpholine and piperazine derivatives. Key steps include:

- Amide bond formation : Reaction of a morpholine-containing precursor with a piperazine derivative under anhydrous conditions .

- Salt formation : Treatment with HCl to yield the dihydrochloride salt .

Optimization parameters : - Temperature : Controlled between 0–25°C to minimize side reactions.

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency.

- Stoichiometry : Excess piperazine (1.5–2.0 eq) ensures complete conversion .

Q. Table 1: Representative Synthesis Conditions

| Step | Reagents | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | Morpholine, chloroacetyl chloride | CH₃CN | 0–5 | 65–70 | |

| 2 | Piperazine, K₂CO₃ | DMF | 25 | 80–85 |

Advanced Structural Elucidation

Q. Q: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

A: Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For example:

- SHELX suite : Used for structure solution (SHELXD) and refinement (SHELXL) .

- ORTEP-3 : Generates thermal ellipsoid plots to visualize atomic displacement .

Key findings : - The morpholine ring adopts a chair conformation, while the piperazine moiety shows planar geometry.

- Hydrogen bonds between Cl⁻ ions and NH groups stabilize the dihydrochloride form .

Q. Table 2: Crystallographic Data

| Parameter | Value | Reference |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell dimensions | a=14.14 Å, b=10.34 Å, c=11.36 Å | |

| R-factor | 0.045 |

Stability and Storage

Q. Q: What are the stability challenges for this compound under varying storage conditions?

A: Stability is influenced by:

- Moisture sensitivity : Hydrolysis of the morpholine-piperazine backbone occurs in aqueous environments.

- Temperature : Degrades above 25°C; recommend storage at 2–8°C .

- Light exposure : UV radiation accelerates decomposition; use amber glassware .

Q. Methodological validation :

- HPLC monitoring : Track degradation products using a C18 column (mobile phase: 0.1% TFA in H₂O/MeCN) .

Pharmacological Data Contradictions

Q. Q: How can conflicting reports on receptor binding affinities be resolved?

A: Discrepancies arise from:

- Assay variability : Radioligand vs. fluorescence polarization assays yield differing IC₅₀ values.

- Buffer conditions : Ionic strength affects piperazine protonation, altering receptor interactions .

Resolution strategies : - Dose-response standardization : Use a unified protocol (e.g., Eurofins Panlabs binding assays).

- Control experiments : Include reference compounds (e.g., histamine H₃ receptor agonists) .

Analytical Method Development

Q. Q: Which advanced techniques validate purity and identity beyond NMR and MS?

A:

- TGA/DSC : Assess thermal stability (decomposition onset ~180°C) .

- Chiral HPLC : Resolve enantiomeric impurities (if applicable) using a Chiralpak AD-H column .

- Elemental analysis : Confirm C/H/N/Cl content within ±0.3% of theoretical values .

Q. Table 3: Analytical Validation Metrics

| Technique | Parameter | Acceptable Range | Reference |

|---|---|---|---|

| HPLC | Purity | ≥98% | |

| Elemental analysis | % Cl | 19.2–19.8% |

Computational Modeling

Q. Q: How can molecular docking predict interactions with biological targets?

A:

- Software : AutoDock Vina or Schrödinger Suite for binding mode prediction.

- Parameters :

- Protonation states of piperazine at physiological pH (pKa ~9.5).

- Flexible docking to account for morpholine ring puckering .

Validation : Compare docking scores with experimental IC₅₀ data to refine models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.